N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-12-3-6-14(9-16(12)22)23-19(28)11-31-21-25-24-20(29)18-10-17(26-27(18)21)13-4-7-15(30-2)8-5-13/h3-10H,11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONSBKOUQKSFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide is a synthetic compound with potential biological activity, particularly in the field of oncology. This article reviews its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H18ClN5O3S
- Molecular Weight : 455.9 g/mol
- CAS Number : 946354-57-0
The compound features a complex structure that includes a chloro-substituted phenyl group and a thioacetamide moiety linked to a pyrazolo[1,5-d][1,2,4]triazin derivative.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its cytotoxic effects against various cancer cell lines. The following sections detail specific findings and case studies related to its efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide have shown promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | NCI-H460 | 12.50 | Inhibits cell proliferation |
| Compound C | A549 | 26.00 | Autophagy induction |
These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells, which is critical for its potential therapeutic applications .
The mechanisms by which N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide exerts its anticancer effects are not fully elucidated but may involve:
- Inhibition of Key Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study evaluated the cytotoxic potential of several pyrazolo derivatives against different cancer cell lines. The results indicated that certain modifications to the pyrazolo structure significantly enhanced anticancer activity . -
Mechanistic Insights :
Research has suggested that compounds with similar structures can inhibit Aurora-A kinase and other critical pathways involved in tumor growth. This inhibition leads to cell cycle arrest and subsequent apoptosis . -
In Vivo Studies :
Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide. Such studies will help in understanding the pharmacokinetics and therapeutic window for this compound.
Comparison with Similar Compounds
Key Structural Features :
- Thioacetamide linker : The sulfur atom may improve metabolic stability compared to oxygen analogs .
- Substituents :
- 3-Chloro-4-methylphenyl: Contributes to lipophilicity and steric hindrance.
- 4-Methoxyphenyl: Enhances solubility and electronic modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the phenyl rings and core heterocycles. Key examples from the evidence include:
Critical Observations :
Electronic Effects : The 4-methoxyphenyl group donates electron density via resonance, contrasting with the electron-withdrawing chloro group in the target compound. This balance may optimize binding to targets requiring both hydrophobic and polar interactions .
Bioactivity : Compounds with thiophene substituents (e.g., ) exhibit enhanced π-stacking capabilities, which are absent in the target compound. This may limit its utility in targets requiring strong aromatic interactions .
Spectral and Physicochemical Data
While specific data for the target compound are unavailable, analogues provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
